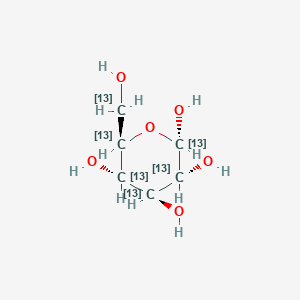

Dextrose-13C6

Description

The Role of Stable Isotope Tracers in Contemporary Metabolic Research

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to track their metabolic fate. numberanalytics.com Unlike radioactive isotopes, they are safe for use in a wide array of studies, including those involving human subjects. ckisotopes.commaastrichtuniversity.nl The use of stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) has revolutionized metabolic research by enabling scientists to quantify the flux, or rate of turnover, of metabolites through various pathways. numberanalytics.comnih.gov

This technique, often coupled with powerful analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise measurement of isotopically labeled molecules and their downstream products. nih.govacs.org This provides unparalleled insights into the wiring of cellular metabolism and how it is impacted by genetic alterations, disease states, or therapeutic interventions. nih.govisotope.com Early applications of stable isotope tracers focused on understanding protein turnover, but the scope has since expanded to encompass the metabolism of carbohydrates, fats, and amino acids. ckisotopes.com

Dextrose-13C6 as a Definitive Tool for Tracing Glucose Carbon Flux

This compound, also known as U-¹³C₆ Glucose (where "U" stands for "uniformly labeled"), is a premier tracer for studying glucose metabolism. rsc.org As glucose is a primary energy source for most living organisms, understanding its metabolic pathways is fundamental to biology. atamanchemicals.com When this compound is introduced into a biological system, the ¹³C atoms act as a tag, allowing researchers to follow the carbon backbone of the glucose molecule as it is broken down and reassembled into other compounds. biorxiv.org

This process, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides a quantitative description of the rates of metabolic reactions. rsc.org By analyzing the specific patterns of ¹³C enrichment in downstream metabolites, researchers can determine the relative contributions of different pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, to glucose utilization. shimadzu.com For instance, the labeling pattern in pyruvate (B1213749), a product of glycolysis, can reveal the split ratio between glycolysis and the PPP. shimadzu.com This level of detail is critical for understanding cellular bioenergetics and biosynthesis in various physiological and pathological contexts, including cancer, diabetes, and neurodegenerative diseases. isotope.com

Historical Context and Evolution of this compound Applications

The use of stable isotopes in biological research dates back to the 1930s. numberanalytics.com However, the widespread application of ¹³C-labeled substrates like this compound in metabolic flux analysis is a more recent development, driven by significant advancements in analytical instrumentation, particularly high-resolution mass spectrometry. nih.gov

Initially, studies were often limited to tracking the fate of a single labeled atom. The synthesis of uniformly labeled compounds like this compound, where all carbons are replaced with ¹³C, provided a much more powerful tool. This allowed for the tracking of the entire carbon skeleton of glucose through complex metabolic networks.

Over the years, the sophistication of ¹³C-MFA has grown substantially. Early applications focused on microorganisms like Escherichia coli to understand their central carbon metabolism. researchgate.net As techniques and computational modeling improved, the application of this compound expanded to more complex systems, including mammalian cells and whole organisms. nsf.gov Researchers now use this compound to investigate a wide range of biological questions, from understanding the metabolic reprogramming in cancer cells to evaluating the efficacy of new drugs. numberanalytics.comacs.org The evolution of these methods continues, with ongoing efforts to improve the precision and scope of metabolic flux analysis, enabling a deeper and more dynamic understanding of living systems. nih.gov

Research Applications of this compound

The application of this compound in metabolic research has yielded significant insights across various fields. Below is a table summarizing key research findings.

| Research Area | Organism/Cell Type | Key Findings with this compound |

| Cancer Metabolism | Tumor Cell Lines | Identified increased flux through glycolysis and specific branches of the TCA cycle in cancer cells, revealing metabolic vulnerabilities. rsc.org |

| Neurobiology | Animal Models | Traced glucose utilization in the brain to understand neuronal energy metabolism and its alteration in neurodegenerative diseases. |

| Diabetes and Obesity | Human Subjects | Quantified whole-body and tissue-specific glucose uptake and disposal, providing insights into insulin (B600854) resistance. maastrichtuniversity.nl |

| Immunology | Macrophage Cell Lines | Elucidated the metabolic reprogramming that occurs upon immune cell activation. nih.gov |

| Biotechnology | Escherichia coli | Optimized metabolic pathways for the production of valuable chemicals by analyzing and engineering carbon flux. researchgate.net |

| Cardiovascular Disease | Human Umbilical Vein Endothelial Cells (HUVEC) | Determined how inhibiting specific metabolic pathways alters overall endothelial cell metabolism, highlighting the systemic effects of metabolic therapeutics. mdpi.com |

| Hypoxia Adaptation | Blind Mole Rat Fibroblasts | Showed that under hypoxic conditions, cells reroute glucose metabolism to pathways like the hexosamine biosynthetic pathway. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-YPYOLYKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484450 | |

| Record name | Dextrose-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74134-89-7 | |

| Record name | Dextrose-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Frameworks for Dextrose 13c6 Application

Experimental Models Utilizing Dextrose-13C6 Tracers

The application of this compound spans a range of experimental models, from whole organisms (in vivo) to isolated organ systems (ex vivo), each chosen to address specific biological questions. nih.gov

In vivo studies involve the administration of the this compound tracer directly to a living organism, allowing for the analysis of systemic metabolism in a complete, physiological context. scientificlabs.co.uk

Rodent models are extensively used to study metabolic dysregulation in human diseases. In these models, this compound is used to trace glucose metabolism and identify alterations in metabolic pathways associated with conditions like cancer, Alzheimer's disease, and type II diabetes. nih.govnih.gov For instance, researchers have used oral administration of [U-¹³C]glucose to mouse models of Alzheimer's and diabetes to resolve significant differences in central carbon pathways, demonstrating the utility of this method for studying diseases with metabolic components. nih.gov Studies in cancer-bearing mice have used the tracer to reveal how tumors metabolize glucose to fuel their growth, sometimes showing that cancer cells have a high flux through specific pathways like the hexosamine biosynthetic pathway. nih.gov These preclinical investigations are crucial for understanding disease mechanisms and identifying potential therapeutic targets.

Table 1: Examples of this compound Application in Mammalian Animal Models

| Animal Model | Research Focus | Key Research Finding |

|---|---|---|

| 5XFAD Mouse Model | Alzheimer's Disease | Demonstrated decreases in de novo neurotransmitter synthesis from glucose. nih.gov |

| Lepob/ob Mouse Model | Type II Diabetes | Showed lower ¹³C-glucose enrichment in glycolysis pathways. nih.gov |

| Lung Cancer PDX Models | Cancer Metabolism | Revealed preferential glucose contribution to the TCA cycle via pyruvate (B1213749) carboxylase activity. nih.gov |

| Breast Cancer Metastasis Model | Cancer Metabolism | Showed de novo serine biosynthesis from glucose occurred preferentially in lung metastases compared to primary tumors. nih.gov |

In human studies, this compound is a valuable tool for safely investigating glucose kinetics and metabolism. nih.gov A common application is in dual-tracer studies, often combined with an Oral Glucose Tolerance Test (OGTT), to simultaneously measure glucose that is absorbed from the gut and glucose that is produced by the body (endogenous glucose production). e-enm.orgdiabetesjournals.org For example, in a study involving individuals with obesity and type 2 diabetes, [U-¹³C6]glucose was administered orally while a different tracer, [6,6-²H₂]glucose, was given intravenously. diabetesjournals.org This dual-labeling technique allows for precise calculation of post-meal glucose disposal and insulin (B600854) sensitivity. diabetesjournals.org Such studies have been instrumental in understanding how conditions like obesity and hyperglycemia affect the body's ability to manage glucose after a meal. diabetesjournals.org These methods provide critical data for understanding metabolic diseases and evaluating the efficacy of interventions. cambridge.org

Table 2: Application of this compound in Human Subject Studies

| Participant Group | Study Design | Research Objective |

|---|---|---|

| Individuals with Obesity and Type 2 Diabetes | Dual-tracer 5-hour Oral Glucose Tolerance Test (OGTT) | To determine the effects of obesity and hyperglycemia on postprandial insulin-mediated and non-insulin-mediated glucose disposal. diabetesjournals.org |

| Healthy and Diabetic Subjects | Labeled OGTT with intravenous tracer infusion | To validate oral minimal models for assessing insulin sensitivity against the hyperinsulinemic-euglycemic clamp method. physiology.org |

| Fasted Human Subjects | Infusion of [U-¹³C6]glucose | To estimate the contribution of gluconeogenesis to total glucose production, although this method has recognized limitations. cambridge.org |

The method of delivering the this compound tracer is determined by the specific metabolic process under investigation. nih.gov

Intravenous (IV) Infusions: This is a highly controlled method used to introduce the tracer directly into the systemic circulation of an animal or human participant. nih.gov A continuous IV infusion of this compound can be used to achieve a steady-state enrichment of the tracer in the blood, which is necessary for calculating glucose kinetics. e-enm.org This modality is often used to trace endogenous glucose production. e-enm.orgdiabetesjournals.org

Oral Administration: This method is used to trace the absorption and subsequent metabolic fate of dietary glucose. nih.gov In animal studies, this can be accomplished through a precise technique called oral gavage. nih.gov In human studies, the tracer is typically incorporated into a beverage that is consumed by the participant, as in an OGTT. diabetesjournals.org This approach is essential for studying postprandial (after-meal) glucose metabolism. e-enm.org Combining oral and intravenous tracer administration in a dual-tracer approach allows for the differentiation between exogenous (ingested) and endogenous (body-produced) glucose sources. e-enm.orgphysiology.org

Ex vivo systems involve the study of tissues or organs outside the living body, under controlled laboratory conditions that aim to mimic a physiological environment. diva-portal.org This approach allows for more direct and in-depth metabolic measurements than are possible in vivo. diva-portal.org

In this model, an organ is surgically removed and maintained in a viable state by machine perfusion, which circulates an oxygenated, nutrient-rich solution through its blood vessels. xvivogroup.com This technique provides a powerful platform to study the metabolism of an isolated organ without interference from systemic metabolic processes. nih.gov

Researchers have applied this compound tracing to ex vivo human liver and kidney tissues to gain a deeper understanding of their specific metabolic functions. diva-portal.orgnih.gov A study using precision-cut human liver slices cultured ex vivo with ¹³C-labeled nutrients allowed for a detailed metabolic flux analysis, revealing unexpected metabolic activities and highlighting differences between human and rodent liver metabolism. diva-portal.org In another study, human kidneys were preserved for multiple days via ex vivo perfusion supplemented with ¹³C6-Glucose. nih.gov Subsequent analysis demonstrated that the kidney cells remained metabolically active, actively utilizing the labeled glucose for glycolysis and energy production in the TCA cycle. nih.gov

Table 3: Research Applications of this compound in Ex Vivo Perfused Organ Models

| Organ/Tissue | Experimental System | Research Goal |

|---|---|---|

| Human Liver | Ex vivo culture of tissue slices | To perform in-depth measurement of metabolic pathways and fluxes in intact human liver tissue. diva-portal.org |

| Human Kidney | Multi-day ex vivo normothermic perfusion | To assess metabolic preservation and cell-type-specific nutrient partitioning during prolonged perfusion. nih.gov |

| Rat Kidney | Isolated perfused kidney (IPK) machine perfusion | To measure ex vivo graft glucose oxidation following brain death. nih.gov |

Ex Vivo Systems

Tissue Slice and Biopsy Culture

The use of this compound in ex vivo tissue slice and biopsy cultures represents a significant methodological advancement for studying metabolism in a near-native environment. This technique preserves the complex cellular heterogeneity and microenvironment of intact tissue, offering a bridge between in vitro cell culture and in vivo studies. nih.govnih.gov Freshly resected tissues are thinly sliced and maintained in a culture medium where standard glucose is replaced with this compound. nih.govnih.gov This allows researchers to trace the metabolic transformations of glucose over a defined period, typically 24 hours. nih.govbiorxiv.org

The process involves incubating the tissue slices, followed by harvesting both the tissue and the surrounding "conditioned" media. nih.gov The tissue is rapidly frozen to quench metabolic activity, ensuring that the isotopic labeling pattern reflects the metabolic state at the time of collection. biorxiv.org Subsequent analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy quantifies the incorporation of ¹³C into a wide array of downstream metabolites. nih.govmdpi.com

This ex vivo tracing approach has been successfully applied to various human tissues, including liver and lung tumors, to investigate organ-specific metabolism. nih.govnih.gov Studies have shown that metabolic phenotypes observed in vivo, such as individual differences in albumin production or glucose production by the liver, can be maintained in these ex vivo cultures. nih.gov This methodology is crucial for understanding how metabolic pathways are regulated within the context of a complete tissue architecture and for assessing the metabolic effects of pharmacological agents on human tissue directly. nih.gov

| Tissue Type | Experimental Focus | Key Research Findings | Reference |

|---|---|---|---|

| Human Liver Tissue | Global metabolic flux analysis | Confirmed known liver functions and identified unexpected activities like de novo creatine (B1669601) synthesis. Glucose production ex vivo correlated with donor plasma glucose levels. | nih.gov |

| Human Lung Tumor Tissue | Comparison of patient-derived xenograft (PDX) vs. tissue slice models | Showed that glucose metabolism (glycolysis) was significantly more active in the PDX model compared to the ex vivo slice culture, highlighting differences between models. | nih.gov |

| Human Lung Tumor and Adjacent Tissue | Compound lipid homeostasis | Used parallel [U-¹³C6]glucose and [U-¹³C3]serine tracing to measure lipid synthesis fluxes, noting that fatty acid synthesis was lower in slice culture compared to cell lines. | biorxiv.org |

| Human Lung Organotypic Tissue | Glycogen (B147801) turnover analysis | Successfully tracked the fate of labeled glucose into glycogen and its metabolic intermediates, UDP-Glucose and glucose-1-phosphate. | mdpi.com |

In Vitro Cellular Systems

In vitro cellular systems are fundamental tools for metabolic research. The introduction of this compound into the culture medium allows for precise tracking of how cells utilize glucose to fuel various cellular processes, from energy production to the synthesis of biomass components.

Primary cells, which are isolated directly from tissues, provide a model that closely reflects the physiology of their in vivo counterparts. In these cultures, this compound is used to investigate cellular metabolism in non-transformed, healthy, or specialized cell types. For example, studies in human pluripotent stem cells (hPSCs) have used ¹³C₆-glucose to trace the incorporation of carbon into nucleotide sugars, which are crucial for functions like protein glycosylation. mdpi.com This research helps elucidate the metabolic requirements for maintaining pluripotency. mdpi.com

Another application is in comparative metabolism, such as the study of primary skin fibroblasts from the hypoxia-tolerant blind mole rat (Spalax) versus rats. nih.gov By supplying ¹³C₆-glucose, researchers could track its fate under normal and low-oxygen conditions, revealing that Spalax cells preferentially shuttle glucose carbons into the pentose (B10789219) phosphate (B84403) pathway and specific anabolic endpoints like glutathione (B108866) (GSH) and UDP-GlcNAc as an adaptive strategy. nih.gov

| Primary Cell Type | Research Objective | Key Findings | Reference |

|---|---|---|---|

| Human Pluripotent Stem Cells (hPSCs) and Primary Fibroblasts | Trace carbon incorporation into nucleotide sugars | Successfully traced the time-course of ¹³C incorporation from glucose into UDP-glucose, UDP-N-acetylglucosamine, and CMP-N-acetylneuraminic acid, revealing pathway dynamics unique to stem cells compared to fibroblasts. | mdpi.com |

| Spalax and Rat Primary Skin Fibroblasts | Compare glucose homeostasis under normoxia and hypoxia | Spalax cells showed a distinct metabolic profile, with glucose-derived carbons being directed towards the pentose phosphate pathway, UDP-GlcNAc, and glutathione (GSH) synthesis, reflecting adaptation to hypoxia. | nih.gov |

Immortalized cell lines, particularly cancer cells, are widely used models for studying metabolic reprogramming. This compound is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA) in these systems, enabling the quantification of intracellular reaction rates. nih.govd-nb.info Custom-formulated culture media, such as RPMI 1640, are prepared with this compound replacing unlabeled glucose. nih.govnih.gov

This approach has been instrumental in studying the Warburg effect, where cancer cells exhibit high rates of glycolysis and lactate (B86563) secretion even in the presence of oxygen. biorxiv.org For instance, in A549 human lung carcinoma cells, this compound tracing showed that a significant fraction of glucose is converted to lactate and released into the media. biorxiv.org It also allows for quantifying the contribution of glucose to the synthesis of proteogenic amino acids like alanine (B10760859), glutamate (B1630785), and aspartate. biorxiv.org

Furthermore, these methods can reveal how oncogenes rewire metabolism. In P493-6 B-cells with tunable Myc expression, ¹³C-MFA using a mixture of ¹³C-glucose tracers revealed that high Myc expression led to a 2- to 4-fold increase in TCA cycle and related mitochondrial fluxes, demonstrating a reliance on oxidative metabolism beyond simple aerobic glycolysis. nih.gov

| Cell Line | Experimental Context | Key Quantitative Findings | Reference |

|---|---|---|---|

| A549 (Human Lung Carcinoma) | Kinetic tracing of glucose contribution to central carbon metabolism | Glucose contributed to 74.4% of intracellular lactate and 81.7% of extracellular lactate. Glucose-derived carbons also contributed to alanine (24.6%), aspartate (10.7%), and glutamate (8.8%). | biorxiv.org |

| P493-6 B-Cells (Human Lymphoma Model) | Metabolic flux analysis of Myc-induced reprogramming | High Myc expression increased TCA cycle and amphibolic mitochondrial fluxes by 2- to 4-fold compared to low Myc expression. | nih.gov |

| HCT116, MCF7, HeLa (Cancer Cell Lines) | Deep ¹³C labeling to profile cellular metabolism | Demonstrated active glycolysis, pentose phosphate pathway, and TCA cycle, with expected ¹³C mass isotopomers observed in metabolites of these pathways. | nih.gov |

| K-Ras Transformed Fibroblasts | Investigating oncogene-driven metabolic reprogramming | Showed K-Ras expression enhanced glycolytic activity but decreased oxidative flux through the TCA cycle, which was primarily fueled by glutamine. | mit.edu |

In microbiology, this compound is a vital tool for both metabolic engineering and fundamental physiological studies. It can be used as the sole carbon source in minimal salt (MS) media or added to complex media like Luria-Bertani (LB) to produce uniformly labeled biomass and bioproducts. mdpi.com

A key application is the production of ¹³C-enriched biopolymers. For example, the bacterium Ralstonia eutropha and recombinant Escherichia coli have been cultured with this compound to synthesize ¹³C-labeled Poly(3-Hydroxybutyrate) (P(3HB)), a biodegradable polymer. mdpi.com The study found that culturing recombinant E. coli in an LB-type medium with 40 g/L of ¹³C-glucose yielded over 10 g/L of P(3HB) with a 94.4 atom% ¹³C-labeling ratio. mdpi.com

This compound is also critical for resolving complex metabolic networks in microbes. In Pseudomonas putida, which has a unique cyclic architecture of central metabolism (EDEMP cycle), standard flux analysis is insufficient. sci-hub.se By using parallel labeling experiments with different ¹³C-glucose tracers, including [U-¹³C₆]glucose, researchers could accurately resolve the fluxes through the Entner-Doudoroff (ED), Embden-Meyerhof-Parnas (EMP), and pentose phosphate (PP) pathways that constitute the cycle. sci-hub.se

| Microorganism | Culture Medium/Condition | Research Purpose | Key Finding | Reference |

|---|---|---|---|---|

| Ralstonia eutropha NCIMB 11599 | Mineral Salt (MS) medium with 20 g/L ¹³C-glucose | Production of ¹³C-labeled P(3HB) | Achieved a P(3HB) concentration of 4.7 g/L with a 97.6 atom% ¹³C-labeling ratio. | mdpi.com |

| Recombinant Escherichia coli JM109 | LB3 medium with 40 g/L ¹³C-glucose | High-yield production of ¹³C-labeled P(3HB) | Produced over 10 g/L of P(3HB) with a 94.4 atom% ¹³C-labeling ratio. | mdpi.com |

| Pseudomonas putida KT2440 | Parallel cultures with [1-¹³C], [6-¹³C], and [U-¹³C₆]glucose | Resolve complex cyclic central metabolism (EDEMP cycle) | The combination of tracers was essential to accurately quantify fluxes through the ED, EMP, and PP pathways. | sci-hub.se |

| Soil Microbes | Soil microcosm incubation at subzero temperatures | Understand metabolic adaptation to freezing | Revealed a shift from the pentose phosphate pathway to glycolysis as temperatures dropped from +5°C to subzero. | frontiersin.org |

Sample Collection and Preparation for Isotopic Analysis

The accuracy of metabolic tracing studies using this compound is highly dependent on meticulous sample collection and preparation. The primary goal is to instantly halt all enzymatic activity (quenching) to preserve the isotopic enrichment pattern of metabolites at a specific point in time and to efficiently extract these metabolites for analysis.

Biological Sample Types (e.g., plasma, tissue, urine, cell extracts)

A variety of biological samples can be analyzed following the administration of this compound. The preparation protocol is tailored to the specific sample type.

Tissue: For tissue samples from either ex vivo slice cultures or in vivo experiments, rapid quenching is paramount. This is typically achieved by flash-freezing the tissue in liquid nitrogen or placing it on a pre-chilled metal block on dry ice. biorxiv.orgfrontiersin.org This immediately stops metabolism and prevents changes in metabolite levels and their isotopic labeling.

Cell Cultures: Cells grown in monolayer or suspension are first separated from the culture medium. The cells are often collected via trypsinization or scraping, followed by washing with a cold saline solution to remove extracellular contaminants. nih.gov The cell pellet is then rapidly quenched and extracted.

Plasma: Blood is collected in tubes containing an anticoagulant, such as EDTA, and immediately placed on ice. nih.gov It is crucial to avoid anticoagulants like citrate (B86180) or heparin that can interfere with metabolic assays. nih.gov The blood is then centrifuged within a short timeframe (e.g., 30 minutes) to separate the plasma from blood cells. nih.gov The resulting plasma supernatant is collected for analysis or long-term storage at -80°C. nih.gov

Cell Extracts & Conditioned Media: After quenching and collection, metabolites are extracted from cells and tissues. A widely used method involves the addition of a cold solvent, such as 80% methanol, to the cell pellet or homogenized tissue. ckisotopes.com This disrupts cell membranes and precipitates proteins, while solubilizing small polar metabolites. For conditioned culture media, particulates and cell debris are first removed by centrifugation before extraction or direct analysis. nih.gov The resulting extracts containing the ¹³C-labeled metabolites are then prepared for analysis by MS or NMR.

| Sample Type | Key Collection/Quenching Step | Typical Preparation Method | Downstream Analysis | Reference |

|---|---|---|---|---|

| Tissue Biopsies/Slices | Immediate flash-freezing in liquid nitrogen or on a dry ice block. | Homogenization in a cold solvent (e.g., 80% methanol). | LC-MS, GC-MS, NMR | biorxiv.orgfrontiersin.orgckisotopes.com |

| Cultured Cells | Collection (trypsinization/scraping), washing with cold saline. | Extraction of the cell pellet with cold solvent. | LC-MS, GC-MS | nih.gov |

| Plasma | Blood draw into EDTA tubes, immediate cooling, and centrifugation. | Separation of supernatant; may require protein precipitation. | LC/IRMS, GC-MS | nih.govnih.gov |

| Culture Media | Aspiration from culture vessel, centrifugation to remove debris. | Direct analysis or extraction depending on the target metabolite. | GC-MS, NMR | nih.govbiorxiv.org |

Metabolite Extraction Protocols

The initial and critical step in analyzing the metabolic fate of this compound is the extraction of metabolites from biological samples, such as cells or tissues. The primary goal of these protocols is to effectively lyse the cells and solubilize the metabolites while simultaneously quenching all enzymatic activity to prevent any further metabolic conversion, which would distort the in vivo isotopic labeling patterns.

A widely adopted method for quenching and extraction involves the use of cold organic solvents. For adherent cell cultures, the process typically begins with a rapid rinse using an ice-cold solution, such as 150 mM ammonium (B1175870) acetate (B1210297), to remove extracellular medium. Subsequently, a pre-cooled solvent mixture, most commonly 80% methanol/20% water, is added to the cells, which are often placed on dry ice to ensure rapid and complete quenching of metabolism. The cells are then mechanically scraped and collected. The resulting lysate is centrifuged to pellet cell debris and proteins, leaving the metabolite-containing supernatant ready for subsequent analysis. A second extraction of the pellet can be performed to maximize the recovery of metabolites.

For tissue samples, the protocol begins with flash-freezing the tissue in liquid nitrogen to halt metabolic activity. The frozen tissue is then pulverized into a fine powder. This powder is subsequently homogenized in a cold extraction solvent, such as a methanol/water mixture or an acetonitrile/methanol/acetone solution, to extract the metabolites. Similar to cell extraction, the mixture is centrifuged to separate the soluble metabolites from the insoluble components.

The choice of extraction solvent and protocol can be tailored to the specific class of metabolites being targeted and the biological matrix. For instance, a methanol:chloroform mixture may be used for better extraction of more lipophilic metabolites. Regardless of the specific solvent system, consistency in the protocol is paramount for obtaining reproducible and comparable results across different experimental conditions.

Table 1: Comparison of Metabolite Extraction Protocols for this compound Studies

| Parameter | Protocol 1: Adherent Cells | Protocol 2: Tissue Samples |

| Sample Type | Adherent cell cultures | Biological tissues (e.g., brain, liver) |

| Quenching Step | Rapid rinse with ice-cold ammonium acetate followed by addition of -80°C 80% methanol. | Flash-freezing in liquid nitrogen followed by pulverization. |

| Extraction Solvent | Primarily cold 80% methanol/20% water. | Cold solvent mixtures like 1:1 Methanol/Water followed by 8:1:1 Acetonitrile/Methanol/Acetone. |

| Mechanical Action | Cell scraping. | Homogenization using a bead-beater or similar device. |

| Separation | Centrifugation at high speed (e.g., >13,000 rpm) and low temperature (4°C). | Centrifugation to pellet tissue debris. |

| Key Objective | To halt enzymatic activity instantly and extract polar metabolites into the solvent phase. | To disrupt tissue structure while preventing metabolite degradation and extracting a broad range of metabolites. |

Chemical Derivatization for Enhanced Analytical Sensitivity

Following extraction, many metabolites, particularly those destined for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, must undergo chemical derivatization. This process is essential because many key metabolites, including organic acids, amino acids, and sugars, are non-volatile and polar. Derivatization converts these molecules into more volatile and thermally stable forms suitable for GC analysis.

The most common derivatization method is silylation, which replaces active hydrogens on hydroxyl (–OH), carboxyl (–COOH), and amine (–NH2) groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This chemical modification increases the volatility of the metabolites and often improves their chromatographic separation and detection sensitivity.

Common silylating agents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA)

For carbohydrates and other compounds with carbonyl groups, a two-step derivatization is often employed. The first step is methoximation, which stabilizes the carbonyl groups and prevents the formation of multiple isomers in solution. This is followed by silylation of the hydroxyl groups. For example, analysis of D-glucose-13C6 and its downstream products often involves methoximation followed by trimethylsilylation. The use of TBDMS derivatives, formed by reagents like MTBSTFA, is also prevalent, especially for amino acids, as they produce characteristic and stable fragment ions in the mass spectrometer that are useful for determining ¹³C labeling patterns.

Advanced Analytical Techniques for this compound Metabolomics

The analysis of extracts from this compound labeling experiments relies on advanced analytical platforms capable of separating complex mixtures of metabolites and, crucially, distinguishing between unlabeled (¹²C) and labeled (¹³C) isotopologues. Mass spectrometry, coupled with chromatographic separation, is the predominant technology used for this purpose.

Mass Spectrometry (MS)-Based Approaches

MS-based techniques are central to metabolomics because of their high sensitivity, selectivity, and ability to provide information on the mass of a molecule and its fragments. In ¹³C-based studies, the mass spectrometer measures the mass isotopologue distribution (MID) for each metabolite, which is the relative abundance of the molecule containing zero, one, two, or more ¹³C atoms (referred to as M+0, M+1, M+2, etc.). This MID is the primary data used to calculate metabolic fluxes.

GC-MS is a robust and widely used technique for the analysis of ¹³C-labeled metabolites, particularly for profiling thermally stable and volatile compounds like derivatized amino acids and organic acids from the TCA cycle. diabetesjournals.orgnih.gov After derivatization, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the GC column. The separated compounds then enter the mass spectrometer.

A key advantage of GC-MS, particularly when using electron ionization (EI), is the generation of reproducible and information-rich fragmentation patterns. diabetesjournals.org The analysis of these fragments provides positional information about the ¹³C atoms within a metabolite's carbon backbone. wiley.com For example, by analyzing the MIDs of different fragments of a TBDMS-derivatized amino acid, researchers can deduce the labeling pattern of its precursor molecules, thereby providing detailed insights into the activity of converging metabolic pathways. diabetesjournals.org Software tools are often used to process the complex data generated, automatically identifying metabolites and quantifying the abundance of their various isotopologues. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for analyzing a broad range of metabolites, especially those that are non-volatile, polar, or thermally labile and thus unsuitable for GC-MS. mdpi.comd-nb.info This includes key intermediates in glycolysis and the pentose phosphate pathway, such as sugar phosphates and nucleotides. d-nb.info LC-MS/MS offers high sensitivity and specificity without the need for chemical derivatization in many cases. osti.gov

The technique couples the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. In a typical LC-MS/MS experiment for isotope abundance measurement, the first mass spectrometer (Q1) selects a specific metabolite ion (the precursor ion), which is then fragmented in a collision cell. The second mass spectrometer (Q3) analyzes the resulting fragment ions (product ions). This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification of known metabolites. researchgate.net By setting up MRM transitions for each expected isotopologue of a metabolite (M+0, M+1, M+2, etc.), LC-MS/MS can accurately measure the isotope abundance and determine the mass isotopologue distribution. mdpi.comresearchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement over conventional LC-MS, offering enhanced resolution, speed, and sensitivity. mdpi.com UPLC systems use columns packed with smaller particles (typically sub-2 µm), which provides much higher separation efficiency. This allows for better separation of isomeric and isobaric compounds, which is a common challenge in metabolomics.

For this compound studies, the advantages of UPLC-MS are particularly relevant. The increased chromatographic resolution leads to sharper and narrower peaks, improving the signal-to-noise ratio and thus the sensitivity of detection. This is crucial for detecting low-abundance metabolites and accurately measuring their isotopic enrichment. mdpi.com The faster analysis times enable higher throughput, which is beneficial for studies involving large numbers of samples. nih.gov An isotope-dilution UPLC-MS method, using ¹³C6-glucose as an internal standard, has been shown to provide highly accurate and precise quantification of glucose concentrations in biological samples. nih.gov The combination of UPLC's superior separation capabilities with high-resolution mass spectrometers facilitates the comprehensive analysis of complex metabolite mixtures derived from this compound tracing. mdpi.com

High-Resolution Mass Spectrometry and Accurate Mass Measurements

High-resolution mass spectrometry (HRMS) provides the capability to determine the accurate molecular weight of a target molecule to several decimal places. jove.com This precision is crucial for distinguishing between compounds with very similar masses. In the context of this compound, HRMS can identify and quantify the labeled glucose and its downstream metabolites by their specific mass-to-charge (m/z) ratios. jove.comjove.com For example, a study using LC-HRMS was able to track the incorporation of the 13C label from this compound into various secondary metabolites in plants, providing insights into their synthetic pathways. jove.com The high resolving power of the mass spectrometer allows for the clear separation of the isotopic peaks from the unlabeled molecules. jove.com

Multiple Reaction Monitoring (MRM) for Targeted Quantification

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that offers high specificity and sensitivity for quantifying known compounds. researchgate.netsciex.com In an MRM experiment, the first mass spectrometer (quadrupole) is set to isolate the specific m/z of the parent ion (e.g., this compound), which is then fragmented in a collision cell. nih.gov The second mass spectrometer is then set to monitor for specific fragment ions unique to that parent molecule. nih.gov This highly selective process minimizes background interference and allows for accurate quantification even at low concentrations. kbimed.com

A study developing a method for measuring plasma glucose utilized MRM to selectively detect and quantify both natural glucose and this compound. nih.gov The specific transitions monitored were m/z 179.1 -> 59.0 and 179.1 -> 89.0 for glucose, and m/z 185.1 -> 61.0 and 185.1 -> 92.0 for this compound. nih.gov This method proved to be rapid, accurate, and precise for measuring glucose levels across a wide dynamic range. nih.gov Another study used MRM to quantify this compound enrichment in dried blood spots, demonstrating the technique's utility in metabolic studies. researchgate.net

Below is an interactive data table showcasing typical MRM transitions for this compound and its downstream metabolite, UDP-Glucose-13C6.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type of Transition |

| This compound | 185.1 | 61.0 | 16 | Quantifier |

| This compound | 185.1 | 92.0 | 8 | Qualifier |

| UDP-Glc-13C6 | 571.0 | 322.8 | 21 | Quantifier |

| UDP-Glc-13C6 | 571.0 | 78.9 | 77 | Qualifier |

Data sourced from multiple studies. nih.govbiorxiv.org

Spatially Resolved Mass Spectrometry Imaging (e.g., MALDI-MSI, DESI-MSI)

Spatially resolved mass spectrometry imaging techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) and Desorption Electrospray Ionization (DESI-MSI), allow for the visualization of the distribution of molecules within a tissue section. the-innovation.orgnih.gov When combined with stable isotope tracers like this compound, these methods can reveal the spatial dynamics of metabolism. the-innovation.org

MALDI-MSI has been used to investigate metabolic changes in ischemic heart tissue by tracing the path of 13C from this compound into various cardiac metabolites. researchgate.net This approach has also been applied to study metabolic heterogeneity in kidney repair and cancer. nih.gov Similarly, DESI-MSI has been employed to study changes in glucose metabolism in diabetic models. nih.gov These techniques provide a powerful visual representation of metabolic activity across different regions of a tissue. the-innovation.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another key analytical method for studying this compound. It provides detailed information about the structure and position of atoms within a molecule. rsc.org A significant advantage of NMR in isotopic tracer studies is its ability to determine the specific position of the 13C label within a metabolite, offering insights into metabolic pathways that are not easily obtained with mass spectrometry alone. rsc.org

Carbon-13 (13C) NMR for Positional Isotope Enrichment

13C NMR directly detects the carbon-13 nuclei, providing information on the positional enrichment of the label within a molecule. researchgate.net By analyzing the 13C NMR spectra, researchers can determine which carbon atoms in a metabolite have been replaced by the 13C from the this compound tracer. researchgate.net This positional information is crucial for elucidating the specific metabolic pathways that are active. For instance, studies have used 13C NMR to analyze the enrichment of hepatic glycogen following the administration of [U-13C6]glucose, allowing for the quantification of glycogen synthesis through both direct and indirect pathways. researchgate.net However, a drawback of conventional 13C NMR is its relatively low sensitivity. ucsf.edu

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) for Real-Time Kinetics

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) is a cutting-edge technique that dramatically increases the sensitivity of 13C NMR by over 10,000-fold. ucsf.edu This enhanced sensitivity allows for the real-time, non-invasive monitoring of metabolic processes in living subjects. researchgate.net By hyperpolarizing this compound, researchers can track its conversion into downstream metabolites like lactate and pyruvate in real-time. researchgate.netrsc.org To improve the signal lifetime (T1 value), deuterated versions of this compound, such as [U-13C6, U-2H7]-D-glucose, are often used. nih.gov This technique has shown significant promise in studying the metabolism of various diseases, including cancer. researchgate.net

The table below presents research findings from hyperpolarized 13C MRS studies using this compound.

| Study Focus | Key Finding |

| Tautomeric Analysis | Hyperpolarization of D-glucose-13C6 enabled the quantification of its α and β anomeric forms even at low millimolar concentrations. rsc.org |

| Glycolytic Activity in Tumors | Hyperpolarized [U-13C6, U-2H7]-D-glucose was used to monitor glycolytic rates in different tumor cell lines, with some showing twice the rate of others. nih.gov |

| Cerebral Metabolism | Real-time detection of de novo synthesis of [1-13C]lactate in the mouse brain was achieved following infusion of hyperpolarized [2H7, 13C6]d-glucose. researchgate.net |

Data Processing and Quantification of Isotopic Enrichment

The final step in any this compound tracer study is the processing and quantification of the isotopic enrichment data. This involves complex data analysis to determine the amount of 13C that has been incorporated into various metabolites.

For mass spectrometry data, this often involves calculating the ratio of the peak area of the labeled isotopologue to the unlabeled one. kbimed.com Corrections for the natural abundance of 13C and other isotopes are necessary for accurate quantification. shimadzu.com Specialized software can be used to analyze the mass isotopomer distributions (MIDs) and correct for these natural abundances. nih.gov

In NMR, the fractional enrichment of 13C in a metabolite can be calculated by comparing the integrated areas of the 13C-satellite peaks to the main proton peak in 1H-NMR spectra. researchgate.net For 13C NMR, the relative intensities of the signals from the labeled and unlabeled carbons are used. Advanced 2D NMR techniques can provide more detailed positional enrichment information. nih.gov

Mass Isotopomer Distribution (MID) Analysis

Mass Isotopomer Distribution (MID) analysis is a powerful technique used to trace the path of carbon atoms from a labeled substrate, such as this compound, as they are incorporated into downstream metabolites. springernature.combiorxiv.org When cells or organisms are cultured with this compound, the ¹³C atoms are distributed throughout the metabolic network, creating metabolites with varying numbers of ¹³C atoms. nih.gov These different labeled versions of a single metabolite are known as mass isotopologues or mass isotopomers. nih.gov

Mass spectrometry is used to measure the fractional abundance of each mass isotopomer for a given metabolite, resulting in a Mass Distribution Vector (MDV), also commonly referred to as an MID. nih.gov This vector provides a detailed fingerprint of the metabolic pathways that contributed to the synthesis of the metabolite. For instance, a metabolite with 'n' carbon atoms can exist in states from M+0 (no ¹³C atoms) to M+n (all 'n' carbons are ¹³C). nih.gov

This method is particularly valuable for metabolic flux analysis (MFA), where it helps to quantify the rates of reactions within a metabolic network. springernature.comresearchgate.net By analyzing the specific labeling patterns, researchers can determine the relative activity of different pathways. For example, the MID of pyruvate, a key product of glycolysis, can distinguish between its production via the Embden-Meyerhof-Parnas (glycolysis) pathway, which would yield fully labeled M+3 pyruvate from this compound, and the Pentose Phosphate Pathway (PPP), which generates different labeling patterns. nih.gov This approach has been widely applied to study metabolic reprogramming in various conditions, including cancer and hypoxia. springernature.comnih.gov

Table 1: Illustrative Mass Isotopomer Distribution (MID) of Key Glycolytic and TCA Cycle Intermediates from this compound This table shows hypothetical MID data for several metabolites in cells cultured to an isotopic steady state with this compound. The distribution reveals the contribution of glucose carbons to these central metabolic pathways.

| Metabolite | Carbon Atoms | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Pyruvate | 3 | 5% | 5% | 10% | 80% | - | - | - |

| Lactate | 3 | 5% | 5% | 10% | 80% | - | - | - |

| Citrate | 6 | 10% | 5% | 60% | 5% | 15% | 0% | 5% |

| Malate (B86768) | 4 | 15% | 5% | 65% | 10% | 5% | - | - |

Isotope Ratio Analysis

Isotope Ratio Analysis is a method that measures the ratio of a heavy isotope to its light counterpart (e.g., ¹³C/¹²C) in a specific compound or sample. jove.com When this compound is metabolized, the resulting products become "enriched" with the ¹³C isotope, altering their natural ¹³C/¹²C ratio. researchgate.net This enrichment can be precisely quantified using techniques like Isotope Ratio Mass Spectrometry (IRMS), often coupled with gas or liquid chromatography (GC-IRMS or LC-IRMS). researchgate.netnih.goveur.nl

A prominent application of this framework is the ¹³C-glucose breath test, a noninvasive method to assess whole-body glucose metabolism. oup.comnih.gov After oral ingestion of this compound, the rate of its oxidation can be determined by measuring the ¹³C/¹²C ratio in expired carbon dioxide (CO₂). oup.comacs.org An increase in this ratio over time reflects the body's rate of glucose uptake and oxidation. oup.com This technique is used to evaluate conditions like insulin resistance. oup.comnih.gov

Table 2: Representative Data from a ¹³C-Glucose Breath Test This table displays hypothetical results from a ¹³C-glucose breath test, showing the change in the isotopic ratio of expired CO₂ over time after ingestion of this compound. The delta over baseline value indicates the degree of ¹³C enrichment.

| Time Point (Minutes) | ¹³CO₂/¹²CO₂ Ratio | Delta Over Baseline (‰) |

| 0 (Baseline) | 0.011237 | 0.0 |

| 30 | 0.011282 | 4.0 |

| 60 | 0.011350 | 10.0 |

| 90 | 0.011418 | 16.1 |

| 120 | 0.011463 | 20.1 |

Quantitative Metabolic Flux Analysis Mfa Employing Dextrose 13c6

Fundamental Principles of 13C-Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a powerful experimental technique used to quantify the rates (fluxes) of all intracellular reactions within the central metabolism of a biological system. cortecnet.com The fundamental principle of 13C-MFA involves introducing a substrate labeled with a stable isotope, such as Dextrose-13C6 ([U-13C6]-glucose), into a biological system. cortecnet.comsci-hub.se As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites throughout the metabolic network. plos.org

The process operates under the assumption of a metabolic steady state, where the concentrations of intracellular metabolites and metabolic fluxes remain constant over time. sci-hub.senih.gov After a period of cultivation on the labeled substrate, the system also reaches an isotopic steady state, meaning the isotopic labeling patterns of the metabolites are no longer changing. nih.govresearchgate.net

At this point, samples are collected, and the specific distribution of 13C atoms within key metabolites, particularly protein-bound amino acids or other intracellular intermediates, is measured. shimadzu.com This is typically achieved using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. sci-hub.sewikipedia.org The resulting mass isotopomer distributions (MIDs) provide a detailed fingerprint of the metabolic pathways that were active. plos.org For instance, the labeling pattern in pyruvate (B1213749) derived from [1-13C]glucose can reveal the relative activity of the glycolysis versus the pentose (B10789219) phosphate (B84403) pathway, as the latter involves a decarboxylation step that removes the C1 carbon. shimadzu.com

By comparing the experimentally measured MIDs with the MIDs predicted by a computational model of the cell's metabolic network, the intracellular fluxes can be estimated. plos.orgosti.gov This estimation is a parameter-fitting problem where the flux values are adjusted until the discrepancy between the measured and simulated labeling patterns is minimized. osti.govnih.gov

Stoichiometric Network Reconstruction for Flux Modeling

A cornerstone of any metabolic flux analysis is the construction of a stoichiometric model of the metabolic network. sci-hub.secreative-proteomics.com This reconstruction is a mathematical representation of the complete set of metabolic reactions known to occur in the organism or cell type under investigation. nih.gov The process begins with genome annotation and utilizes information from biochemical databases (like KEGG and MetaCyc) to compile a list of all relevant enzymatic reactions and transport processes. osti.gov

For each reaction, a balanced stoichiometric equation is written, detailing the precise ratio of substrates (reactants) to products. frontiersin.org These equations are then organized into a stoichiometric matrix (S-matrix), which provides a structured mathematical format for the model. nih.govfrontiersin.org In the S-matrix, each row represents a unique metabolite, and each column represents a specific reaction. The entries in the matrix are the stoichiometric coefficients of the metabolites in each reaction, with negative values for reactants and positive values for products. frontiersin.org

This matrix forms the basis for a system of linear equations that describe the mass balance for each metabolite at a steady state. creative-proteomics.com The steady-state assumption dictates that for any intracellular metabolite, the rate of its production must equal the rate of its consumption. nih.gov This constraint-based modeling approach allows for the analysis of large, genome-scale networks without requiring detailed knowledge of enzyme kinetics. nih.govcreative-proteomics.com The reconstructed network must also account for cellular compartments (e.g., cytosol, mitochondria) and the transport reactions that occur between them to accurately model the metabolism of eukaryotic cells. nih.govfrontiersin.org Manual curation is often necessary to fill gaps in knowledge and ensure all reactions are elementally balanced. frontiersin.org

Computational Algorithms and Software for Metabolic Flux Estimation

Estimating metabolic fluxes from 13C labeling data is a computationally intensive task that requires specialized algorithms and software. vanderbilt.edu The core of the problem is to find the set of flux values that best explains the experimentally measured mass isotopomer distributions, given the constraints of the stoichiometric network. osti.gov This is typically formulated as a non-linear, least-squares minimization problem. osti.govnih.gov

Two general algorithmic approaches exist: the optimization approach and the direct approach. psu.edu

Optimization Approach: This is the more common method, where candidate flux distributions are iteratively generated and used to simulate the expected labeling patterns. The algorithm then minimizes the difference between these simulated patterns and the experimental data. This involves complex non-linear optimization methods. psu.edu

Direct Approach: This method augments the linear balance constraints from the stoichiometric model with additional linear constraints derived directly from the metabolite labeling patterns, avoiding more complex non-linear optimization. psu.edu

To handle the complexity of these calculations, a variety of software packages have been developed. These tools provide platforms for model construction, simulation, flux estimation, and statistical analysis.

Interactive Table: Software for Metabolic Flux Estimation

| Software Name | Key Features | Primary Algorithm Type | Availability |

| INCA | Capable of both stationary (MFA) and non-stationary (INST-MFA) analysis; widely used. wikipedia.org | Optimization | Closed-source (MATLAB) |

| 13CFLUX2 | Evaluates 13C labeling experiments for flux calculation under stationary conditions. wikipedia.org | Optimization | Closed-source |

| FiatFlux | User-friendly; calculates flux ratios from MS data and then estimates net fluxes. nih.gov | Flux Ratios / Balancing | Open-source (MATLAB) |

| METRAN | Based on the Elementary Metabolite Units (EMU) framework; supports experiment design. mit.edu | EMU-based Optimization | Academic License |

| OpenFLUX | Open-source software for stationary 13C-MFA. wikipedia.org | Optimization | Open-source |

| FreeFlux | Python package for both steady-state and non-stationary flux analysis. acs.org | Optimization | Open-source (Python) |

| BiGGR | R package that integrates with gene expression data; uses linear inverse modeling. plos.org | Linear Programming | Open-source (R/Bioconductor) |

| FLUXestimator | Webserver for predicting fluxes from transcriptomics data (scRNA-seq). nih.gov | Neural Networks | Webserver |

These tools vary in their underlying algorithms, programming environments, and specific capabilities, offering researchers a range of options to suit their experimental design and computational expertise. wikipedia.orgnih.govacs.orgplos.orgnih.gov

Determining Net and Exchange Fluxes with this compound

This compound is particularly valuable for resolving these fluxes. When a uniformly labeled substrate like this compound is metabolized, it produces fully labeled downstream metabolites. For example, glycolysis of this compound produces two molecules of [U-13C3]-pyruvate. However, if a reaction is reversible (has a high exchange flux), it can lead to the "scrambling" of these labels.

A classic example is the triose-phosphate isomerase (TPI) reaction, which interconverts dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP). If a cell is fed [1,2-13C2]-glucose, the resulting fructose-1,6-bisphosphate is labeled at carbons 1 and 2. This molecule splits into unlabeled DHAP and [1,2-13C2]-GAP. If the TPI reaction runs in reverse (from GAP to DHAP), it will produce labeled DHAP. Observing both labeled and unlabeled forms of these triose phosphates allows for the quantification of both the net glycolytic flux and the exchange flux of the TPI reaction. nih.gov

By using comprehensive tracers like this compound and analyzing the full isotopomer distribution of multiple metabolites, researchers can obtain sufficient data to resolve the forward and backward fluxes for a significant portion of the central carbon metabolism. nih.gov This provides a more detailed and accurate picture of metabolic operation than measuring net fluxes alone.

Application of this compound in Multi-Substrate Tracing Experiments

While single-tracer experiments using this compound are informative, the complexity of mammalian and microbial metabolism often necessitates the use of multiple isotopic tracers fed simultaneously or in parallel experiments. vanderbilt.edu This approach, known as multi-substrate tracing, significantly improves the precision and scope of flux analysis. nih.gov

Different tracers provide better resolution for different parts of the metabolic network. For instance:

13C-Glucose Tracers (including this compound): These are most effective for determining fluxes in the upper parts of metabolism, such as glycolysis and the pentose phosphate pathway (PPP). cortecnet.comnih.gov

13C-Glutamine Tracers: These are superior for resolving fluxes in the lower parts of metabolism, particularly the tricarboxylic acid (TCA) cycle and related anaplerotic reactions. cortecnet.comnih.gov

A common experimental design involves co-feeding cells with both this compound and [U-13C5]-glutamine. researchgate.netahajournals.org This allows for the simultaneous tracing of the two major carbon sources for many cultured cells. By analyzing how carbons from both glucose and glutamine contribute to TCA cycle intermediates like citrate (B86180) and aspartate, researchers can precisely quantify phenomena such as reductive carboxylation, a key pathway in cancer metabolism. cortecnet.comahajournals.org

Parallel labeling experiments, where separate cultures are fed different tracers (e.g., [1-13C]-glucose in one, this compound in another), also serve to add more constraints to the metabolic model, thereby tightening the confidence intervals of the estimated fluxes. sci-hub.se The use of this compound in combination with other tracers is essential for accurately mapping complex metabolic phenotypes, such as those found in cancer cells or during the production of recombinant proteins. vanderbilt.edunih.gov

Dextrose 13c6 in Elucidating Fundamental Metabolic Pathways

Glycolysis and Pyruvate (B1213749) Metabolism

Glycolysis is the foundational pathway for glucose catabolism, converting a six-carbon glucose molecule into two three-carbon pyruvate molecules. Using Dextrose-13C6 allows researchers to meticulously track the flow of carbon through this critical energy-producing and biosynthetic pathway.

When cells are cultured with this compound, the ¹³C atoms are incorporated into the subsequent intermediates of the glycolytic pathway. The fully labeled six-carbon glucose (M+6) is converted into labeled three-carbon molecules. This process results in the production of fully labeled pyruvate, denoted as ¹³C₃-pyruvate or M+3 pyruvate, where 'M+3' signifies that the molecule is three mass units heavier than its unlabeled counterpart due to the three ¹³C atoms. nih.govnih.gov The detection of M+3 pyruvate and other labeled glycolytic intermediates provides direct evidence of active glycolysis and allows for the quantification of the pathway's flux. researchgate.net

Under anaerobic conditions, or in cells exhibiting high rates of glycolysis, pyruvate is often converted to lactate (B86563). Tracing with this compound leads to the production of M+3 lactate. nih.govresearchgate.net This measurement is crucial for understanding phenomena like the Warburg effect in cancer cells, which favor lactate production even when oxygen is present. researchgate.net

Furthermore, this compound is instrumental in studying the Cori cycle. This metabolic loop involves the transport of lactate, produced by anaerobic glycolysis in muscles, to the liver. wikipedia.org In the liver, the lactate is converted back into glucose through gluconeogenesis, and this newly formed glucose can then be returned to the muscles for energy. wikipedia.org By tracking the ¹³C label from glucose to lactate and back to glucose, researchers can quantify the activity of this inter-organ metabolic cycle.

Tricarboxylic Acid (TCA) Cycle Activity and Anaplerosis/Cataplerosis

Pyruvate stands at a metabolic crossroads, with its carbon backbone destined for either oxidation in the TCA cycle or for replenishing TCA cycle intermediates through anaplerosis. This compound tracing provides distinct isotopic signatures that allow scientists to differentiate and quantify these fates.

The primary entry point for glycolytic carbon into the TCA cycle is through the pyruvate dehydrogenase (PDH) complex. This enzyme converts the three-carbon M+3 pyruvate into a two-carbon M+2 acetyl-CoA molecule, releasing one labeled carbon as ¹³CO₂. nih.gov This M+2 acetyl-CoA then condenses with the four-carbon molecule oxaloacetate to form M+2 citrate (B86180). nih.govmit.edu The subsequent detection of M+2 labeled isotopologues of other TCA cycle intermediates, such as succinate (B1194679) and malate (B86768), provides a direct and quantitative measure of the flux through PDH. nih.gov

| Metabolite | Isotopologue (from this compound) | Pathway Indicated | Description |

|---|---|---|---|

| Citrate | M+2 | PDH Flux | Results from the condensation of M+2 acetyl-CoA (from M+3 pyruvate) with unlabeled oxaloacetate. |

| α-Ketoglutarate | M+2 | PDH Flux | Derived from M+2 citrate in the first turn of the TCA cycle. |

| Succinate | M+2 | PDH Flux | Derived from M+2 α-ketoglutarate. |

| Malate | M+2 | PDH Flux | Derived from M+2 succinate. |

Anaplerosis is essential for replenishing TCA cycle intermediates that are withdrawn for biosynthetic processes. One major anaplerotic pathway is the conversion of pyruvate to oxaloacetate, catalyzed by pyruvate carboxylase (PC). When tracing with this compound, the M+3 pyruvate is converted directly into M+3 oxaloacetate by PC. nih.govnih.gov This M+3 oxaloacetate can then be detected as M+3 malate or M+3 aspartate (which is formed from oxaloacetate via transamination). nih.govnih.gov The presence of these M+3 isotopologues is a clear indicator of PC activity. nih.gov If this M+3 oxaloacetate condenses with M+2 acetyl-CoA from the PDH pathway, it can also lead to the formation of M+5 citrate. nih.gov

| Metabolite | Isotopologue (from this compound) | Pathway Indicated | Description |

|---|---|---|---|

| Malate | M+3 | PC Flux | Directly indicates the conversion of M+3 pyruvate to M+3 oxaloacetate, which is then converted to malate. |

| Aspartate | M+3 | PC Flux | Formed from M+3 oxaloacetate via transamination, indicating PC activity. |

| Citrate | M+3 | PC Flux | Can be formed when M+3 oxaloacetate condenses with unlabeled acetyl-CoA. |

| Citrate | M+5 | PDH + PC Flux | Indicates the condensation of M+3 oxaloacetate (from PC) with M+2 acetyl-CoA (from PDH). |

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Contributions

The pentose phosphate pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis. vt.edu It does not produce ATP but is vital for generating reducing equivalents and precursors for biosynthesis. vt.edujumedicine.com this compound is instrumental in measuring the flux through this pathway by tracking the fate of its labeled carbons.

The oxidative phase of the PPP is a primary source of cellular Nicotinamide Adenine Dinucleotide Phosphate (NADPH). jumedicine.comnih.gov This phase involves the oxidation of glucose-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glucose-6-phosphate dehydrogenase (G6PD), which reduces NADP+ to NADPH. nih.gov NADPH is not used for ATP production like its counterpart NADH; instead, its electrons are utilized for reductive biosynthesis and maintaining redox homeostasis. jumedicine.com

By administering this compound, researchers can quantify the activity of the oxidative PPP. The loss of the ¹³C label from the C1 position of glucose as ¹³CO₂ is a direct measure of flux through this pathway. NADPH is essential for protecting cells from oxidative damage by serving as a cofactor for glutathione (B108866) reductase, an enzyme that regenerates reduced glutathione (GSH), a key cellular antioxidant. nih.gov Maintaining a high NADPH/NADP+ ratio is critical for cellular health, and disruptions in this balance are associated with numerous diseases. nih.govethz.ch Studies using labeled glucose have shown that PPP activity, and thus NADPH generation, is dynamic and responsive to cellular conditions, such as increased activity in the fed versus the fasted state in organs like the liver. nih.gov

Table 1: Research Findings on Pentose Phosphate Pathway (PPP) Activity Using ¹³C-Labeled Glucose

| Study Focus | Tracer Used | Key Findings | Reference |

| PPP Activity in Fed vs. Fasted States | [2,3-¹³C₂]glucose | The PPP was found to be more active in the fed state compared to the fasted state in the liver and heart. | nih.gov |

| PPP in Hepatoma vs. Liver | [2,3-¹³C₂]glucose | Both glycolysis and the PPP were substantially increased in hepatoma cells compared to normal liver cells. | nih.gov |

| PPP and Oxidative Stress | [1,6-¹³C₂,6,6-²H₂]glucose | Basal PPP levels in mixed neuronal/glial cultures were low but increased significantly during oxidative stress. | nih.gov |

Nucleotide Biosynthesis from PPP Intermediates

Beyond its role in redox balance, the PPP is the sole source for the de novo synthesis of ribose-5-phosphate (B1218738), the sugar backbone of nucleotides and nucleic acids (DNA and RNA). vt.edujumedicine.com The non-oxidative branch of the PPP interconverts five-carbon sugars, producing ribose-5-phosphate as a key intermediate. mdpi.com

Using this compound, the incorporation of ¹³C into the ribose moiety of purine (B94841) and pyrimidine (B1678525) nucleotides can be directly traced and quantified. nih.govresearchgate.net This provides a definitive measure of the contribution of glucose to nucleotide synthesis via the PPP. Such tracer experiments have been crucial in understanding how cells, particularly rapidly proliferating ones like cancer cells, regulate metabolic pathways to support the high demand for nucleotide production required for DNA replication and RNA synthesis. nih.gov Isotopic tracing has demonstrated the time-course of carbon incorporation from glucose into various nucleotide sugars, highlighting the dynamic regulation of these biosynthetic pathways. nih.gov

Gluconeogenesis and Glycogen (B147801) Dynamics

This compound is a vital tool for studying the complex regulation of blood glucose levels, particularly the processes of gluconeogenesis and the synthesis and breakdown of glycogen, which are primarily managed by the liver.

Hepatic glucose output (HGO) is the process by which the liver releases glucose into the bloodstream to maintain euglycemia, especially during fasting. khanacademy.org This output comes from two sources: glycogenolysis (the breakdown of stored glycogen) and gluconeogenesis (the synthesis of new glucose from non-carbohydrate precursors like lactate, glycerol, and amino acids). researchgate.net

By infusing this compound and analyzing the isotopic enrichment of blood glucose using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can calculate the rate of appearance of unlabeled glucose from endogenous sources. researchgate.net This provides a quantitative measure of total HGO. While this method is powerful, studies have also highlighted potential limitations, noting that under certain conditions, estimations of gluconeogenesis can be confounded by factors such as isotopic exchange in the Krebs cycle. nih.gov

Table 2: Research Findings on Hepatic Glucose Output (HGO) Using Dextrose-¹³C6

| Physiological State | Key Findings on HGO | Reference |

| 16-Hour Fasted Healthy Subjects | Glucose production was estimated at 1.90 +/- 0.19 mg/kg/min, with gluconeogenesis contributing approximately 54% and glycogenolysis contributing 46%. | researchgate.net |

| 12-Hour Fasted Subjects | Estimates of gluconeogenesis contribution to glucose production were calculated to be approximately 18%. | nih.gov |

| 60-Hour Fasted Subjects | The contribution of gluconeogenesis to glucose production was estimated to be between 23-41%, though the study noted methodological limitations leading to potential underestimates. | nih.gov |

Direct and Indirect Pathways of Glycogen Synthesis

Following a meal, the liver replenishes its glycogen stores through two main pathways. einsteinmed.edu The direct pathway involves the direct conversion of dietary glucose into glucose-6-phosphate and then into glycogen. sketchy.com The indirect pathway involves the initial metabolism of glucose (or other substrates like fructose) into three-carbon intermediates such as lactate and pyruvate, which are then used to synthesize new glucose-6-phosphate via gluconeogenesis before being stored as glycogen. einsteinmed.eduresearchgate.net

This compound allows for the differentiation and quantification of these two pathways. nih.gov When this compound is metabolized through the indirect pathway, the symmetrical nature of Krebs cycle intermediates leads to a scrambling of the ¹³C labels on the resulting glucose molecules stored in glycogen. In contrast, the direct pathway preserves the original labeling pattern. By analyzing the specific isotopomer distribution in glycogen-derived glucose, the relative contributions of each pathway can be determined. nih.gov Studies in rats have shown that under certain refeeding conditions, both pathways contribute significantly, with the direct pathway accounting for approximately 50% of the newly synthesized glycogen. nih.gov

De Novo Biosynthesis Pathways Traced by this compound

The metabolic fate of glucose extends far beyond energy production and glycogen storage. The carbon backbone of glucose, traced using this compound, is a fundamental building block for a wide array of biomolecules through various de novo (new) synthesis pathways. The fully labeled carbon skeleton of this compound can be tracked as it is incorporated into other key metabolic intermediates and, ultimately, into complex macromolecules.

Research using this compound has revealed the origins of carbons for several critical biosynthetic products:

De Novo Lipogenesis: The acetyl-CoA derived from glucose metabolism is a primary precursor for the synthesis of fatty acids. By tracing ¹³C from glucose into the fatty acyl chains of lipids, researchers can quantify the rate of de novo lipogenesis. Studies have shown that while some lipids are taken up from the environment (e.g., serum), a significant portion can be synthesized endogenously from glucose. nih.gov

Amino Acid Synthesis: The carbon skeletons for non-essential amino acids are derived from intermediates of glycolysis and the Krebs cycle. For instance, ¹³C from glucose has been traced into serine, which is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.gov

Glycan Synthesis: Glucose is a precursor for nucleotide sugars, which are essential for the synthesis of glycans—complex carbohydrates attached to proteins and lipids. researchgate.net Tracing studies with this compound have been used to monitor the incorporation of glucose carbons into cell-membrane glycans, which play critical roles in cell signaling and recognition. researchgate.net

Table 3: Examples of De Novo Biosynthesis Traced by Dextrose-¹³C6

| Biosynthetic Pathway | Key Metabolites Traced | Significance | Reference |

| Lipogenesis | Fatty acyl chains, Phospholipids | Quantifies the conversion of dietary carbohydrates into stored fat. | nih.gov |

| Amino Acid Synthesis | Serine, Glutamate (B1630785) | Elucidates the synthesis of non-essential amino acids from glucose precursors. | nih.gov |

| Glycan Synthesis | Nucleotide sugars (e.g., UDP-glucose), Cell-membrane glycans | Tracks the production of complex carbohydrates essential for cellular function. | researchgate.net |

| TCA Cycle Anaplerosis | Citrate, Oxaloacetate | Measures the replenishment of Krebs cycle intermediates, crucial for biosynthesis. | nih.gov |

Fatty Acid Synthesis and Lipogenesis

The process of de novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is fundamental to energy storage and cellular structure. This compound is instrumental in quantifying the contribution of glucose to this pathway. Following its uptake by cells, this compound is metabolized through glycolysis to pyruvate. This pyruvate then enters the mitochondria and is converted to acetyl-CoA, a key building block for fatty acids. The acetyl-CoA is subsequently transported to the cytoplasm in the form of citrate, where it is cleaved to regenerate acetyl-CoA for fatty acid synthesis.

By tracing the incorporation of the 13C label from this compound into fatty acids, researchers can elucidate the activity of the lipogenic pathway under various physiological and pathological conditions. For instance, studies have utilized 13C6-glucose to reveal heterogeneity in de novo fatty acid synthesis within cancer cell populations. nih.gov This approach allows for the spatial and single-cell level analysis of metabolic activity, providing a deeper understanding of how factors like hypoxia can limit the use of glucose as a precursor for fatty acid synthesis. nih.gov

The analysis of 13C-labeling patterns in fatty acids can determine the contribution of different substrates, including glucose, to the lipogenic acetyl-CoA pool. researchgate.net This is crucial for understanding the metabolic reprogramming that occurs in diseases such as cancer and type 2 diabetes. nih.gov Research has shown that in certain conditions, there is a strong induction of de novo fatty acid synthesis, which can be quantitatively assessed using this compound tracing. nih.gov

| Isotopologue | Description | Typical Observation in High Lipogenesis |

|---|---|---|

| M+0 | Unlabeled palmitate | Lower relative abundance |

| M+2 | Palmitate with one 13C2-acetyl-CoA unit incorporated | Increased relative abundance |

| M+4 | Palmitate with two 13C2-acetyl-CoA units incorporated | Increased relative abundance |

| ... | ... | ... |

| M+16 | Fully labeled palmitate from eight 13C2-acetyl-CoA units | Highest relative abundance in actively synthesizing cells |

Amino Acid Synthesis (e.g., Serine, Glycine (B1666218), Alanine (B10760859), Glutamate)

This compound is a vital tool for tracing the path of glucose-derived carbons into the synthesis of non-essential amino acids. This provides a window into the interplay between central carbon metabolism and amino acid biosynthesis.

Serine and Glycine: The synthesis of serine occurs from the glycolytic intermediate 3-phosphoglycerate. researchgate.net this compound tracing allows researchers to measure the flux of glucose carbons into the serine synthesis pathway (SSP). researchgate.net Studies have shown that under conditions of serine and glycine deprivation, there is an increased uptake of glucose and a corresponding increase in the de novo synthesis of these amino acids. researchgate.net The incorporation of 13C from this compound into serine (as M+3 isotopologue) and subsequently into glycine (as M+2 isotopologue) can be quantified to assess the activity of this pathway. researchgate.netaacrjournals.org For example, in certain cancer cells, a higher fractional enrichment of serine and glycine from 13C6-glucose has been observed, indicating a dependency on this pathway for proliferation. unimib.itnih.gov